molecular formula C8H10O3 B1362417 Methacrylic anhydride CAS No. 760-93-0

Methacrylic anhydride

Cat. No.: B1362417
CAS No.: 760-93-0
M. Wt: 154.16 g/mol
InChI Key: DCUFMVPCXCSVNP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methacrylic anhydride primarily targets hydroxyl- and amino-groups present in some organic compounds . These functional groups are found in a variety of biological molecules, including proteins and polysaccharides, making them key targets for this compound.

Mode of Action

This compound interacts with its targets through a covalent attachment of methacryloyl moieties . This reaction is exothermic, meaning it releases heat . The resulting functional groups can be used in subsequent polymerisation or reactions with thiols .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of polymers. For example, it has been used to functionalize gelatin to produce photo-crosslinkable gelatin methacrylamide (GelMA), which can form hybrid networks upon exposure to visible or UV light . This modification enhances the ability of the gelatin to adhere to mucosal surfaces due to its reactivity with thiol groups present in cysteine domains of mucins .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s also worth noting that this compound is a liquid at room temperature, which could influence its bioavailability .

Result of Action

The covalent attachment of methacryloyl moieties to target molecules results in the formation of new functional groups. These groups can participate in further reactions, such as polymerisation or reactions with thiols . For instance, methacrylated chitosan exhibits better mucoadhesion, or ability to adhere to mucosal surfaces .

Action Environment

This compound reacts exothermically with water , which means the reaction releases heat. This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and the presence of water. Furthermore, this compound can spontaneously polymerize through the vinyl group, which justifies the use of 2-6-di-tert-butyl4-methylphenol as an inhibitor .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . It is also advised to keep away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .

Future Directions

Methacrylic anhydride finds applications in light-curing coatings, cross-linked materials like synthetic resin . It acts as an intermediate for the preparation of fibers and resins . In the future, it could be used in the preparation of different types of monomers under mild reaction conditions .

Biochemical Analysis

Biochemical Properties

Methacrylic anhydride plays a crucial role in biochemical reactions due to its ability to react with hydroxyl and amino groups. This reactivity allows it to form covalent bonds with various biomolecules, including enzymes and proteins. For instance, this compound can modify chitosan by methacryloylation, enhancing its mucoadhesive properties through interactions with thiol groups present in cysteine domains of mucins . This modification is beneficial for drug delivery applications, as it improves the adhesion of the modified chitosan to mucosal surfaces.

Cellular Effects

This compound has been shown to influence various cellular processes. In wound healing applications, this compound-based hydrogels exhibit antimicrobial and anti-inflammatory properties, which are crucial for promoting tissue regeneration and preventing infections . These hydrogels can inhibit the expression of inflammatory factors and scavenge reactive oxygen species, thereby reducing inflammation and accelerating the healing process. Additionally, this compound can affect cell signaling pathways and gene expression, contributing to its therapeutic potential in tissue engineering.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It reacts with hydroxyl and amino groups, leading to the formation of methacryloyl moieties . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can modify chitosan, enhancing its ability to adhere to mucosal surfaces by reacting with thiol groups in cysteine domains . This modification can influence gene expression and cellular metabolism, contributing to its diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound-based hydrogels have been shown to maintain their antimicrobial and anti-inflammatory properties over extended periods, making them suitable for long-term applications in wound healing . The stability of this compound can be influenced by environmental factors such as temperature and pH, which may affect its reactivity and efficacy in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound-based hydrogels can promote tissue regeneration and reduce inflammation at optimal dosages . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and tissue damage. It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to polymerization and covalent modification of biomolecules. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can be used to produce methacrylated chitosan, which has enhanced mucoadhesive properties and can be utilized in drug delivery systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical effects . For instance, this compound can be incorporated into hydrogels, which can be injected and distributed within tissues to promote wound healing and tissue regeneration .

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound-modified chitosan can localize to mucosal surfaces, enhancing its mucoadhesive properties and therapeutic potential in drug delivery applications .

Preparation Methods

Methacrylic anhydride can be synthesized through several methods:

Chemical Reactions Analysis

Methacrylic anhydride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include water, acids, bases, and thiols. The major products formed from these reactions are methacrylic acid and various methacryloyl derivatives .

Comparison with Similar Compounds

Methacrylic anhydride is similar to other anhydrides such as acetic anhydride and maleic anhydride. it is unique due to its ability to form methacryloyl moieties, which are essential in the production of various polymers and resins . Similar compounds include:

    Acetic Anhydride: Used in the production of cellulose acetate and as a reagent in organic synthesis.

    Maleic Anhydride: Used in the production of unsaturated polyester resins and as a chemical intermediate.

This compound stands out due to its specific applications in polymer science and biomedical engineering .

Properties

IUPAC Name

2-methylprop-2-enoyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3
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InChI Key

DCUFMVPCXCSVNP-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OC(=O)C(=C)C
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Molecular Formula

C8H10O3
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Related CAS

25300-99-6
Record name Methacrylic anhydride homopolymer
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DSSTOX Substance ID

DTXSID60862404
Record name Methacrylic anhydride
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Molecular Weight

154.16 g/mol
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Physical Description

Methacrylic anhydride is a liquid. (EPA, 1998), Liquid, Liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-anhydride
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Boiling Point

192 °F at 5 mmHg (EPA, 1998), 89 °C at 5 mm Hg
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Solubility

> 10% in ether, > 10% in ethanol
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Density

Specific gravity: 1.035
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Vapor Pressure

8.83 [mmHg]
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CAS No.

760-93-0
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Synthesis routes and methods

Procedure details

The 81A product (11.51 gm) was allowed to react under the conditions of Example 1 with 5.28 gm XSA, 9.99 gm methacrylic acid, 2.78 gm AMPS, and 44.50 gm water. After reaction, 6.94 grams of water was added along with NaOH to adjust pH to 4.4 (referred to below as 81B). The solution contained 29% solids.
[Compound]
Name
81A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
11.51 g
Type
reactant
Reaction Step Two
Quantity
9.99 g
Type
reactant
Reaction Step Three
Name
Quantity
44.5 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
81B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
6.94 g
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methacrylic anhydride
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Customer
Q & A

Q1: What is the molecular formula and weight of methacrylic anhydride?

A1: this compound has a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques used for characterization include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and UV-Visible spectroscopy. These techniques help identify functional groups, elucidate the structure, and analyze the purity of this compound and its derivatives. [, , , , , , , , ]

Q3: What are the typical solvents used for this compound polymerization?

A3: this compound can be polymerized in various solvents, including bulk, hydrocarbon solvents like benzene, and polar solvents like dimethyl sulfoxide (DMSO). The choice of solvent can influence the polymerization kinetics, molecular weight, and polymer properties. [, , ]

Q4: How does the polymerization temperature affect the properties of poly(this compound)?

A4: Polymerization temperature influences the tacticity and molecular weight of poly(this compound). Higher temperatures tend to favor cyclization and may lead to a higher proportion of isotactic structures in the resulting polymer. [, , ]

Q5: Is this compound used as a catalyst itself?

A5: this compound is not typically used as a catalyst. Its primary role is as a reactive monomer in polymerization reactions.

Q6: Are there any reported computational studies on the cyclopolymerization mechanism of this compound?

A6: While the provided abstracts don't explicitly mention computational studies, computational chemistry techniques could be employed to further investigate the cyclopolymerization mechanism of this compound, providing insights into transition states, activation energies, and the influence of different reaction parameters.

Q7: How does the structure of this compound compare to acrylic anhydride in terms of reactivity and cyclopolymerization tendency?

A8: this compound, with its methyl substituent, generally exhibits greater steric hindrance compared to acrylic anhydride. This steric factor contributes to its higher tendency for cyclization during polymerization. []

Q8: What are the primary degradation pathways for poly(this compound)?

A9: Poly(this compound) is susceptible to hydrolysis, leading to the formation of poly(methacrylic acid). The rate of hydrolysis depends on factors like pH, temperature, and the presence of catalysts. [, , ]

Q9: What safety precautions should be taken when handling this compound?

A9: this compound is a flammable liquid and a lachrymator. It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.

Q10: What are some potential applications of this compound-based materials?

A10: this compound is employed in various applications, including:

  • Biodegradable bone cement: Copolymers of this compound with other monomers, such as methacrylated sebacic anhydride, have been explored as biodegradable bone cement materials. These materials offer controlled degradation rates and mechanical properties suitable for bone regeneration. []
  • Hydrogel scaffolds for tissue engineering: Methacrylated gelatin (GelMA), synthesized by reacting gelatin with this compound, is widely used in tissue engineering. GelMA hydrogels can be tailored for specific mechanical properties and biodegradation rates, making them suitable for applications such as muscle tissue regeneration and 3D bioprinting. [, , ]
  • Drug delivery systems: Hydrogels based on this compound derivatives, such as poly(methacrylic acid), have shown potential for controlled drug delivery applications. These hydrogels can be designed with pH-responsive properties, allowing for triggered release of encapsulated drugs. []
  • Photoresist materials: Cyclized copolymers of this compound have been investigated for their use in photoresist formulations. The anhydride groups in these copolymers can be selectively hydrolyzed by photogenerated acid, enabling the development of patterned structures. []
  • Nanocomposite hydrogels: Methacrylated gelatin has been employed as a crosslinker in the preparation of nanocomposite hydrogels containing inorganic nanoparticles like LAPONITE® nanoclay. These hydrogels exhibit enhanced mechanical properties and improved hemocompatibility, making them promising for biomedical applications. []

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